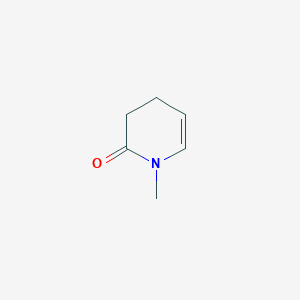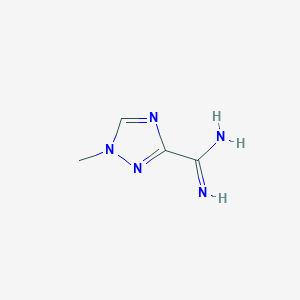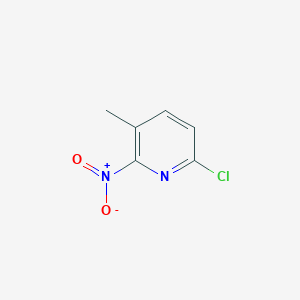![molecular formula C9H9NO3 B15223740 (5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
(5-Methoxybenzo[d]isoxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxybenzo[d]isoxazol-3-yl)methanol: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxybenzo[d]isoxazol-3-yl)methanol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper(I) or ruthenium(II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (5-Methoxybenzo[d]isoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-Methoxybenzo[d]isoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (5-Methoxybenzo[d]isoxazol-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The isoxazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- (3-(Benzyloxy)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic Acid
Uniqueness: (5-Methoxybenzo[d]isoxazol-3-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(5-methoxy-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-9-7(4-6)8(5-11)10-13-9/h2-4,11H,5H2,1H3 |
Clave InChI |
SFTFLUXYAYDZAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



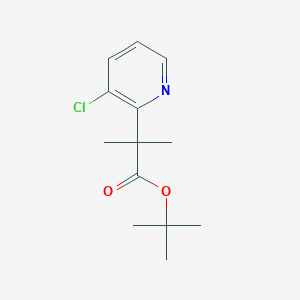

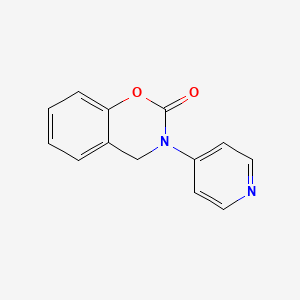



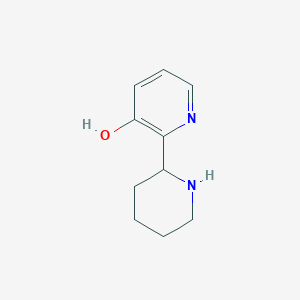

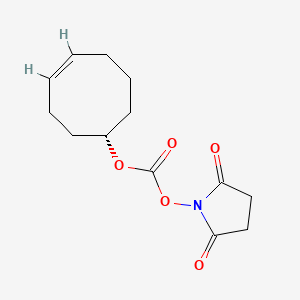
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
